(2S)-2-Amino-3-hydroxynonanoic acid is an organic compound classified as an amino acid. It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonanoic acid backbone, which contributes to its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals. This compound is notable for its structural complexity and is considered a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but may play significant roles in biological systems.
(2S)-2-Amino-3-hydroxynonanoic acid can be sourced from synthetic pathways that utilize nonanoic acid derivatives combined with amino alcohols. As a member of the amino acid family, it is characterized by its chiral center at the second carbon, which imparts specific stereochemical properties essential for its biological activity. The compound's classification within the broader category of amino acids highlights its importance in biochemical research and potential therapeutic applications.
The synthesis of (2S)-2-Amino-3-hydroxynonanoic acid can be accomplished through several methodologies:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. The use of protecting groups is crucial to prevent unwanted side reactions during the synthesis process.
The molecular formula of (2S)-2-Amino-3-hydroxynonanoic acid is , with a molecular weight of 189.25 g/mol. Its structural representation includes:
These identifiers facilitate the communication of chemical information across various databases and research articles .
(2S)-2-Amino-3-hydroxynonanoic acid is involved in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for (2S)-2-Amino-3-hydroxynonanoic acid involves its interactions with specific molecular targets within biological systems. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds, facilitating various biochemical reactions. It acts as a substrate for enzymes, leading to the formation of bioactive metabolites, and may modulate signaling pathways by interacting with receptors and proteins.
The physical and chemical properties of (2S)-2-Amino-3-hydroxynonanoic acid include:
Property | Value |
---|---|
Molecular Formula | C9H19NO3 |
Molecular Weight | 189.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
Density | Not specified |
These properties are essential for understanding its behavior in different environments and applications .
(2S)-2-Amino-3-hydroxynonanoic acid has several scientific uses:
Chiral pool synthesis leverages enantiomerically pure natural precursors to establish stereogenic centers efficiently. L-Serine serves as an ideal starting material for (2S)-2-amino-3-hydroxynonanoic acid due to its inherent (S)-configuration at C2. The core strategy involves elongating serine’s side chain while preserving the α-amino acid stereochemistry. A representative route begins with protecting L-serine’s amine and carboxyl groups as a benzyl carbamate (Cbz) and methyl ester, respectively, followed by selective protection of the C3-hydroxy group as a tert-butyldiphenylsilyl (TBDPS) ether [1]. The protected serine derivative then undergoes alkylation at C3 via a modified Appel reaction to generate an alkyl halide, which is coupled with pentylmagnesium bromide under Kumada conditions to install the heptyl side chain. Final deprotection yields the target molecule with >98% enantiomeric purity at C2 [3]. Alternatively, Garner’s aldehyde (derived from serine) enables nucleophilic addition of hexyl organometallic reagents to the aldehyde carbonyl, directly introducing the alkyl chain with controlled stereochemistry at C3 [3].
Asymmetric catalysis provides access to both enantiomers of nonproteinogenic amino acids without chiral pool limitations. For (2S)-2-amino-3-hydroxynonanoic acid, copper(I)-catalyzed asymmetric aldol reactions between glycine Schiff bases and aldehyde electrophiles prove effective. A key methodology uses a N-diphenylphosphinylglycine imine with heptanal in the presence of a Cu(I)-(R)-BINAP complex, achieving anti-selective aldol adducts with 92% enantiomeric excess (ee) [2]. The hydroxyl group is installed via Sharpless asymmetric dihydroxylation of an α,β-unsaturated intermediate derived from the aldol product. Hydrogenation using a Ru-BINAP catalyst further elevates ee to >99%. This route’s flexibility allows tuning of the alkyl chain length by varying the aldehyde precursor [2].
Orthogonal protection is critical for differentiating the amine, carboxyl, and hydroxyl functionalities during synthesis. A standard sequence employs:
In a glucose-based chiron approach, the C3 hydroxy group of a glucose derivative is benzylated, while the anomeric position is protected as an acetonide [1]. After Wittig olefination and hydrogenation to install the alkyl chain, the acetonide is cleaved with trifluoroacetic acid (TFA), and the resulting diol is selectively protected at the primary position with TBDPS. The secondary alcohol is then converted to an azide for later reduction to the amine [1]. Final global deprotection uses hydrogenolysis (for Cbz/Bn) and fluoride-based desilylation.
Stereoselective introduction of the C3 hydroxyl group exploits syn- or anti-dihydroxylation and catalytic hydroxylation. Two dominant strategies exist:
RuCl₃/NaIO₄-mediated oxidation efficiently converts primary alcohols to carboxyl groups in late-stage intermediates without epimerization [1].
The choice between linear and convergent synthesis impacts efficiency, scalability, and stereochemical fidelity.
Table 1: Strategic Comparison of Synthetic Approaches
Parameter | Linear Route (Glucose Chiron) | Convergent Route (Asymmetric Aldol) |
---|---|---|
Total Steps | 11–14 steps | 7–9 steps |
Overall Yield | 12–18% | 25–38% |
Stereocontrol | >98% de (from glucose C3/C4) | 90–95% de (catalyst-dependent) |
Key Advantage | No epimerization risk | Modular alkyl chain variation |
Key Limitation | Low yielding deprotection steps | Requires high-cost ligands |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7